molecular formula C15H22N2O3 B7053321 4-[[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]methyl]benzamide

4-[[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]methyl]benzamide

Cat. No.: B7053321
M. Wt: 278.35 g/mol
InChI Key: CWXGSXKYMCLORS-UHFFFAOYSA-N
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Description

4-[[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]methyl]benzamide is a synthetic organic compound characterized by a piperidine ring substituted with a hydroxy and methoxymethyl group, and a benzamide moiety

Properties

IUPAC Name

4-[[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-20-11-15(19)6-8-17(9-7-15)10-12-2-4-13(5-3-12)14(16)18/h2-5,19H,6-11H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXGSXKYMCLORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCN(CC1)CC2=CC=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]methyl]benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution Reactions: The hydroxy and methoxymethyl groups are introduced through substitution reactions. For instance, the hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Benzamide Moiety: The benzamide group is attached through an amidation reaction, where the piperidine derivative reacts with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The benzamide moiety can be reduced to a benzylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzylamine derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-[[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays to study receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]methyl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The hydroxy and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds also contain a hydroxy group and exhibit diverse biological activities.

    Pyrrolidine Derivatives: Similar in structure due to the presence of a nitrogen-containing ring, these compounds are widely used in medicinal chemistry.

Uniqueness

4-[[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]methyl]benzamide is unique due to the specific combination of functional groups and its potential applications across various fields. Its structural features allow for versatile chemical modifications, making it a valuable compound for research and development.

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